molecular formula C7H9N3O B12876971 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one

5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one

Cat. No.: B12876971
M. Wt: 151.17 g/mol
InChI Key: PKXIEUQWRPGJMY-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one is a heterocyclic compound that features a fused pyrazole and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine with diethyl malonate at high temperatures . This reaction forms the fused ring system characteristic of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one involves its interaction with specific molecular targets. For instance, as a fibroblast growth factor receptor inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing its activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and migration, making it a potential therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one is unique due to its specific substitution pattern and the presence of an amino group, which allows for diverse chemical modifications and potential biological activities.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-amino-2-methyl-4,5-dihydropyrrolo[1,2-b]pyrazol-6-one

InChI

InChI=1S/C7H9N3O/c1-4-2-5-3-6(8)7(11)10(5)9-4/h2,6H,3,8H2,1H3

InChI Key

PKXIEUQWRPGJMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)CC(C2=O)N

Origin of Product

United States

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